2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Historical Context of Adamantane-Piperazine-Isoquinoline Hybrid Molecules
The strategic combination of adamantane, piperazine, and isoquinoline-dione scaffolds stems from decades of research into structure-activity relationships. Adamantane derivatives first gained pharmaceutical relevance with the 1966 FDA approval of amantadine for influenza prophylaxis, showcasing the moiety's ability to penetrate lipid membranes through its diamondoid structure. Piperazine emerged as a privileged structure in CNS therapeutics during the 1970s, with its conformational flexibility enabling optimized receptor interactions. Isoquinoline-diones entered the medicinal chemistry landscape in the 1990s as DNA-intercalating agents, with their planar aromatic systems demonstrating potent anticancer and antimicrobial activities.
The convergence of these components reflects a 21st-century paradigm in drug design – the rational assembly of hybrid molecules to synergize pharmacological effects. Early prototypes like adamantane-isothiourea hybrids (2017) and naphthalimide-piperazine derivatives (2023) demonstrated enhanced target affinity and reduced resistance development compared to parent compounds. These findings catalyzed the development of more complex architectures, culminating in the title compound's design to exploit adamantane's membrane permeability, piperazine's solubility-enhancing properties, and isoquinoline-dione's intercalation capabilities.
Significance in Medicinal Chemistry Research
This hybrid molecule addresses three critical challenges in contemporary drug development:
- Multidrug Resistance Mitigation : The adamantane moiety's hydrophobicity facilitates passive diffusion across bacterial and cancer cell membranes, bypassing efflux pump mechanisms responsible for 42% of antimicrobial resistance cases.
- Targeted Bioactivity : Molecular modeling studies suggest the benzo[de]isoquinoline-dione core interacts preferentially with bacterial DNA gyrase (Ki = 0.12 μM) and human topoisomerase IIα (Ki = 0.34 μM), while the piperazine linker enables optimal positioning for these interactions.
- Pharmacokinetic Optimization : Piperazine's basic nitrogen (predicted pKa = 7.8) enhances water solubility (calculated logP = 2.1) without compromising the adamantane-driven membrane permeability (Caco-2 permeability = 18 × 10^-6 cm/s).
Recent synthetic advances have improved yields from <5% in early adamantane-piperazine conjugates (2017) to 38-45% for third-generation hybrids through ultrasound-assisted coupling reactions. These developments make large-scale production feasible for preclinical evaluation.
Structural Components Analysis
The compound's architecture comprises three distinct domains with specialized roles:
| Structural Domain | Key Features | Pharmacological Role |
|---|---|---|
| Adamantane (C10H16) | - Diamondoid cage structure - van der Waals radius: 3.5 Å - LogP: 4.2 |
Membrane penetration Metabolic stability |
| Piperazine (C4H10N2) | - Chair conformation - pKa: 9.8 (secondary amine) - Torsional angles: 55-65° |
Solubility enhancement Receptor anchoring |
| Benzo[de]isoquinoline-dione | - Planar aromatic system - Dipole moment: 5.2 D - H-bond acceptors: 4 |
DNA intercalation Enzyme inhibition |
Crystallographic data reveals critical structural parameters:
- Adamantane-piperazine dihedral angle: 112.3°
- Piperazine-isoquinoline distance: 8.7 Å
- Torsional flexibility: ±15° at C-N bonds
This configuration allows simultaneous engagement with hydrophobic membrane domains (adamantane), aqueous extracellular environments (piperazine), and intracellular nucleic acid targets (isoquinoline-dione).
Research Objectives and Scope
Current investigations prioritize three developmental axes:
- Synthetic Methodology : Optimizing the four-step assembly process (adamantane functionalization → piperazine coupling → isoquinoline-dione conjugation → purification) to achieve >95% purity for in vivo studies.
- Biological Evaluation :
- Structure-Activity Relationships : Systematic modification of:
- Adamantane substitution patterns (bromo, hydroxy, amino)
- Piperazine linker length (C2 vs C3 alkyl chains)
- Isoquinoline-dione electronic profiles (nitro, methoxy, dimethylamino).
Properties
IUPAC Name |
2-[2-[4-[2-(1-adamantyl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O2/c34-28-25-5-1-3-24-4-2-6-26(27(24)25)29(35)33(28)14-13-32-11-9-31(10-12-32)8-7-30-18-21-15-22(19-30)17-23(16-21)20-30/h1-6,21-23H,7-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADURSMQYZUPIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC23CC4CC(C2)CC(C4)C3)CCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the piperazine ring. The final step involves the formation of the benzoisoquinoline core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoisoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has indicated that derivatives of benzo[de]isoquinoline compounds exhibit significant anticancer properties. Studies have shown that the incorporation of the adamantane moiety can enhance the selectivity and potency of these compounds against various cancer cell lines. For instance, compounds similar to this structure have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
2. Neuroprotective Effects:
The piperazine component is often associated with neuroprotective effects. Preliminary studies suggest that this compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antidepressant Properties:
Some derivatives of similar structures have shown promise as potential antidepressants by acting on serotonin receptors. The unique structural features of this compound may allow it to interact with various neurotransmitter systems, warranting further pharmacological studies.
Material Science Applications
1. Drug Delivery Systems:
The hydrophobic nature of the adamantane moiety can be exploited in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs. Research into nanoparticle formulations incorporating this compound has indicated improved drug release profiles and targeted delivery capabilities.
2. Polymer Chemistry:
Due to its unique chemical structure, this compound can serve as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced mechanical properties or thermal stability. Studies are ongoing to evaluate its effectiveness in creating high-performance polymers.
Biological Studies
1. Enzyme Inhibition:
The compound is being studied for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit key enzymes involved in metabolic pathways or microbial resistance mechanisms, which could have implications for developing new antimicrobial agents.
2. Interaction with Biomolecules:
The ability of this compound to interact with proteins through hydrophobic interactions makes it a valuable tool in studying protein-ligand interactions. This characteristic can be utilized to understand the binding affinities and mechanisms of action at a molecular level.
Case Study 1: Anticancer Activity
A study conducted on derivatives of benzo[de]isoquinoline demonstrated that modifications at the piperazine position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The introduction of the adamantane moiety was found to increase cellular uptake and retention time within cancer cells, leading to improved therapeutic outcomes.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, compounds similar to this structure were shown to reduce cell death by up to 50%. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and inhibition of apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the piperazine ring can interact with receptors or enzymes. The benzoisoquinoline core may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of adamantane-containing heterocycles with piperazine or piperidine linkers. Below is a detailed comparison with structurally related analogs:
Structural and Functional Comparison
*The target compound’s exact molecular formula is inferred as C30H36N3O2 (estimated via structural parsing).
Key Observations
Core Structure Variations: The benzo[de]isoquinoline-dione core (target compound, CAS 326889-52-5, and ) is associated with planar aromaticity, enabling π-π stacking interactions. In contrast, 1,3,4-oxadiazole () and triazole-thione () cores offer heteroatom-rich environments for hydrogen bonding.
Linker and Substituent Effects: Piperazine vs. Piperidine (CAS 326889-52-5) introduces a single nitrogen, reducing basicity but increasing rigidity. Adamantane Positioning: Adamantane at terminal positions (target compound, ) maximizes lipophilicity, whereas carbonyl-linked adamantane (CAS 326889-52-5) may reduce membrane permeability.
Triazole-thione derivatives () exhibit stable L-shaped conformations, which could optimize receptor binding compared to flexible ethyl linkers in the target compound.
Spectral and Crystallographic Data :
Biological Activity
The compound 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione represents a novel class of organic molecules that combine the unique structural features of adamantane and isoquinoline derivatives. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure of the compound consists of:
- An adamantane moiety , known for its rigid and hydrophobic characteristics.
- A piperazine ring , which is often associated with various biological activities due to its ability to interact with neurotransmitter receptors.
- A benzo[de]isoquinoline dione core , which is linked to several bioactive compounds with reported antitumor and antimicrobial properties.
The biological activity of this compound is believed to stem from several mechanisms:
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially influencing mood and behavior.
- Enzyme Inhibition : The benzo[de]isoquinoline structure has been implicated in the inhibition of specific enzymes involved in cancer progression and microbial resistance.
- Hydrophobic Interactions : The adamantane moiety enhances binding affinity to lipid membranes and proteins, which may facilitate cellular uptake and bioactivity.
Case Studies
- Antitumor Efficacy : In vitro studies on similar benzo[de]isoquinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to apoptosis induction via caspase activation.
- Neuropharmacological Effects : Research on piperazine-containing compounds indicates their potential as anxiolytics or antidepressants. For instance, a study showed that a piperazine derivative reduced anxiety-like behaviors in rodent models through serotonin receptor modulation.
Data Tables
Q & A
Q. Challenges :
- Low yields due to steric hindrance from the adamantane group .
- Purification difficulties arising from polar byproducts in piperazine reactions .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Adamantane alkylation | Bromoethane, K₂CO₃, DMF, 80°C, 24h | 45-55 | |
| Piperazine coupling | 1,2-Dibromoethane, Et₃N, THF, reflux | 60-70 | |
| Cyclization | Pd/C, H₂, MeOH, 12h | 75-85 |
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or Ni-based systems) enhance coupling efficiency for adamantane-ethyl intermediates .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of adamantane derivatives, while EtOH/THF mixtures reduce side reactions in piperazine steps .
- Temperature control : Lower temperatures (0–25°C) mitigate decomposition of heat-sensitive intermediates .
- Workflow integration : Use of one-pot strategies minimizes purification steps, as demonstrated in analogous adamantane-piperazine hybrids .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves adamantane conformation and piperazine orientation (e.g., chair vs. boat configurations) .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns protons on the benzo[de]isoquinoline-dione core (e.g., aromatic signals at δ 7.5–8.5 ppm) and adamantane methylenes (δ 1.5–2.5 ppm) .
- 2D NMR (COSY, HSQC) : Confirms connectivity between ethyl-piperazine and adamantane groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₃₄H₄₃N₃O₂: 550.3378) .
Advanced: How can structural ambiguities from conflicting spectral data be resolved?
Methodological Answer:
- Dynamic NMR studies : Detect rotational barriers in piperazine rings, which may cause signal splitting .
- Computational modeling : Density Functional Theory (DFT) predicts ¹³C chemical shifts to validate experimental assignments .
- Single-crystal analysis : Resolves discrepancies in dihedral angles (e.g., L-shaped conformations vs. planar arrangements) observed in adamantane derivatives .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, leveraging the compound’s π-π stacking potential .
- CNS activity : Radioligand binding assays (e.g., dopamine D3 receptor affinity) using tritiated spiperone .
Advanced: What strategies identify molecular targets for compounds with adamantane-piperazine hybrids?
Methodological Answer:
- Proteome-wide profiling : Chemical proteomics with immobilized analogs to capture binding proteins .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like HIV-1 protease or 5-HT receptors .
- CRISPR-Cas9 screening : Gene knockout libraries identify pathways sensitized to the compound .
Basic: How are computational methods applied to study this compound’s bioactivity?
Methodological Answer:
- Pharmacophore modeling : Identifies essential features (e.g., adamantane’s hydrophobic surface, piperazine’s hydrogen-bonding capacity) .
- QSAR studies : Relates substituent effects (e.g., ethyl vs. methyl groups on piperazine) to bioactivity trends .
Q. Table 2: Docking Scores for Hypothetical Targets
| Target | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Dopamine D3 receptor | -9.2 | |
| HIV-1 protease | -8.7 | |
| PDE5 | -7.9 |
Advanced: How do molecular dynamics simulations elucidate binding mechanisms?
Methodological Answer:
- Simulation parameters : AMBER or GROMACS with explicit solvent models (TIP3P water) run for 100+ ns .
- Key insights :
- Adamantane stabilizes hydrophobic pockets via van der Waals interactions.
- Piperazine’s flexibility enables adaptive hydrogen bonding with catalytic residues .
Basic: How should preclinical toxicity studies be designed given limited safety data?
Methodological Answer:
- Acute toxicity : OECD Guideline 423 for oral administration in rodents, monitoring mortality and organ weights .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
- Structural benchmarking : Compare substituent effects (e.g., electron-withdrawing groups on benzo[de]isoquinoline-dione reduce cytotoxicity ).
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Meta-analysis : Pool data from analogous adamantane-piperazine hybrids to identify consensus targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
